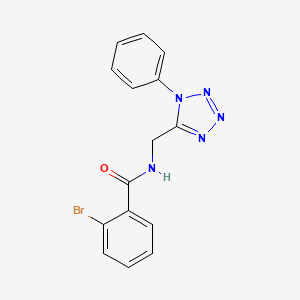

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H12BrN5O and its molecular weight is 358.199. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA Minor Groove Binding and Chromosomal Analysis

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide derivatives, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These derivatives are utilized in various biological applications, including fluorescent DNA staining for chromosome and nuclear analysis in plant cell biology, flow cytometry, and plant chromosome analysis. They also find uses as radioprotectors and topoisomerase inhibitors, offering a basis for rational drug design and a model system for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Synthesis of Key Intermediates for Pharmaceutical Compounds

The compound is a key intermediate in the synthesis of essential pharmaceuticals, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis methods, including cross-coupling reactions and diazotization, are significant for large-scale production, highlighting the compound's role in the pharmaceutical industry (Qiu et al., 2009).

Advanced Glycation Endproduct Breakers

Derivatives of this compound, like C16, serve as advanced glycation endproduct (AGE) breakers. Studies have shown their effectiveness in restoring cardiovascular function in diabetic rats, presenting potential therapeutic applications for cardiovascular diseases associated with diabetes and aging (Cheng et al., 2005).

Investigating Drug Abuse Patterns

The compound has been used in forensic toxicology to study the emergence of non-fentanil novel synthetic opioid receptor agonists as substances of abuse. Detailed reviews of the chemistry and pharmacology of these compounds, including N-substituted benzamides and acetamides, have been conducted to understand their impact on drug markets and public health (Sharma et al., 2018).

Diagnostic Imaging in Oncology

Radiolabeled benzamide derivatives are used in diagnostic imaging, specifically in the scintigraphic detection of melanoma metastases. The compounds bind to membrane receptors or interact with intracellular structures in melanoma, aiding in the detection of this cancer type (Maffioli et al., 1994).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a similar tetrazole group have been found to interact with g protein-coupled receptor-35 (gpr35), which plays a significant role in pain and inflammatory and metabolic diseases .

Mode of Action

Compounds with similar structures have been shown to act as agonists for gpr35, meaning they bind to this receptor and activate it . This activation can lead to various downstream effects, depending on the specific cellular context.

Biochemical Pathways

The activation of gpr35 by similar compounds can influence several biochemical pathways, including those involved in pain perception, inflammation, and metabolism .

Result of Action

The activation of gpr35 by similar compounds can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .

Safety and Hazards

Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They react vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Zukünftige Richtungen

Tetrazoles have a wide range of applications in various fields such as medicinal chemistry, agriculture, photography, and photoimaging . Their extraordinary stability under metabolic conditions makes them useful in the development of biologically active substances . Future research could focus on exploring more eco-friendly synthesis methods and expanding their applications in different fields.

Biochemische Analyse

Biochemical Properties

It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide could interact with enzymes, proteins, and other biomolecules in a similar manner to carboxylic acids.

Cellular Effects

Given its structural similarity to carboxylic acids, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFYMRRWWLUNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2482698.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2482712.png)

![Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2482714.png)